5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%
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Overview
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95% (also known as 5-Fluoro-3-fluoro-4-ethylcarbamoylphenol, 95%) is an organic compound with a molecular formula of C10H9FO2. It is a highly fluorinated aromatic compound and is used in various scientific research applications. This compound is a colorless solid with a melting point of 108-112 °C.
Scientific Research Applications
5-Fluoro-3-fluoro-4-ethylcarbamoylphenol, 95% is used in various scientific research applications. It has been used in the synthesis of various organic compounds, such as 5-fluoro-3-fluoro-4-ethylcarbamoylphenylboronic acid, which is used as a reagent in the synthesis of a variety of organic compounds. It has also been used in the synthesis of 5-fluoro-3-fluoro-4-ethylcarbamoylphenylboronic acid esters, which are used as starting materials in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-fluoro-4-ethylcarbamoylphenol, 95% is not well understood. However, it is believed that the compound acts as a Lewis acid, which can react with a variety of compounds to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-fluoro-4-ethylcarbamoylphenol, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Fluoro-3-fluoro-4-ethylcarbamoylphenol, 95% in laboratory experiments include its high purity, low cost, and availability. The compound is also easy to handle and store. However, the compound may be toxic at high concentrations and should be handled with care.
Future Directions
Future research on 5-Fluoro-3-fluoro-4-ethylcarbamoylphenol, 95% could focus on its mechanism of action, biochemical and physiological effects, and potential toxicity. Other research directions could include the synthesis of new derivatives of the compound and the development of new applications for the compound. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of the compound and to determine the optimal concentrations for use in laboratory experiments.
Synthesis Methods
5-Fluoro-3-fluoro-4-ethylcarbamoylphenol, 95% can be synthesized by a reaction between 4-fluorobenzaldehyde and ethyl isocyanoacetate in the presence of a base catalyst. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography.
properties
IUPAC Name |
N-ethyl-2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-2-18-15(20)13-4-3-9(7-14(13)17)10-5-11(16)8-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSYJOCEKSYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684537 |
Source
|
Record name | N-Ethyl-3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-03-1 |
Source
|
Record name | N-Ethyl-3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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